Pep1-AGL
Description
Overview of Peptide Analogues as Molecular Probes
Peptide analogues are a class of small molecules meticulously designed to selectively interact with and modulate the function of specific protein targets within biological systems promega.com. These molecular probes are indispensable tools in biomedical research, offering a means to elucidate intricate biological mechanisms and serving as foundational elements in the drug discovery process promega.com. Peptides, as naturally occurring compounds, play diverse and essential roles in living systems, acting as neurotransmitters, growth factors, or antimicrobials, and facilitating cell-to-cell communication rsc.org.
Compared to other targeting molecules like antibodies, peptide-based probes offer distinct advantages, including high specificity, structural flexibility, and relatively low immunogenicity researchgate.netfrontiersin.org. Their ability to mimic natural receptor ligands with high affinity and specificity makes them ideal for targeted diagnosis and therapy, particularly in areas such as molecular imaging rsc.orgfrontiersin.orgnih.gov. They can be readily designed and produced to replicate critical regions of natural receptor ligands, demonstrating rapid tissue penetration, fast clearance, and ease of radiolabeling for imaging applications frontiersin.orgnih.gov.
Historical Context and Development of Pep1-AGL as a Research Tool
This compound is an analogue of Pep1-TGL, a synthetic peptide that corresponds to the C-terminal region of the AMPA receptor GluA1 subunit nih.govlabroots.com. The original Pep1-TGL peptide incorporates the 'TGL' motif, which is a known PDZ (PSD-95/Dlg/ZO-1) ligand nih.govlabroots.com. PDZ domains are protein-protein interaction modules that play crucial roles in scaffolding and organizing signaling complexes at the synapse.
The development of this compound involved a specific single amino acid substitution within the 'TGL' motif of Pep1-TGL, rendering its PDZ ligand ineffective nih.gov. Specifically, the Threonine (T) residue in the 'TGL' sequence of Pep1-TGL is replaced by Alanine (B10760859) (A) in this compound, resulting in the 'AGL' motif nih.gov. This modification was strategically introduced to create a control peptide that lacks the specific protein-protein interaction capabilities of Pep1-TGL, which are mediated by the PDZ binding domain of GluA1-containing AMPA receptors nih.gov. This historical context highlights this compound's design as a precise tool for mechanistic studies involving GluA1 and its synaptic trafficking.
Rationale for Utilizing Inactive Peptide Analogues in Mechanistic Studies
The utilization of inactive peptide analogues like this compound is a cornerstone of rigorous mechanistic studies in biomedical research. These analogues serve as crucial negative controls, enabling researchers to unequivocally attribute observed biological effects to the specific activity of the target-engaging peptide rather than to non-specific interactions or off-target effects nih.govnih.govnih.gov.
In the case of this compound, its inability to effectively bind PDZ partners, due to the single amino acid substitution, allows researchers to differentiate between the specific blockade of GluA1-containing AMPA receptor delivery by Pep1-TGL and any potential non-specific cellular responses nih.gov. For instance, studies have shown that while Pep1-TGL can inhibit synaptic potentiation by blocking the delivery of GluA1-containing AMPA receptors to the spine membrane, this compound, as an inactive control, does not produce the same effect, thereby confirming the specificity of Pep1-TGL's action nih.gov.
This approach aligns with best practices in chemical probe usage, which advocate for the inclusion of structurally matched, target-inactive control compounds alongside active probes nih.govnih.gov. The "rule of two" proposes employing at least two chemical probes—either orthogonal target-engaging probes or a pair of an active chemical probe and a matched target-inactive compound—to ensure the robustness and specificity of research findings nih.govnih.gov. By demonstrating that the inactive analogue fails to elicit the same biological outcome as its active counterpart, researchers can confidently establish the specific molecular mechanism under investigation.
Compound Information
Properties
Molecular Formula |
C40H69N11O14S |
|---|---|
Molecular Weight |
960.11 |
SMILES |
CC(CC(NC(C1CCCN1C(C(NC(CNC(C(NC(C(N)CO)=O)CO)=O)=O)CCSC)=O)=O)C(NCC(NC(C(NC(C(NCC(NC(C(O)=O)CC(C)C)=O)=O)C)=O)C)=O)=O)C |
Origin of Product |
United States |
Molecular Identity and Design Principles of Pep1 Agl
Structural Context within the Pep1 Family of Peptides
Pep1-AGL belongs to a class of peptides designed to interact with the C-terminus of the AMPA receptor GluR1 subunit, a critical component in mediating fast excitatory neurotransmission in the central nervous system. While the broader term "Pep1" can refer to various peptide families, such as cell-penetrating peptides (e.g., KETWWETWWTEWSQPKKKRKV) jpt.com or plant immunity peptides plos.org, oup.com, in the context of this compound, the "Pep1 family" refers to peptides engineered to mimic or modulate interactions with the GluR1 subunit of the AMPA receptor. This specific design allows for the investigation of molecular mechanisms underlying synaptic function and plasticity.
Significance of Amino Acid Sequence Derivation
This compound is an analogue of Pep1-TGL, a peptide corresponding to the C-terminus of the AMPA receptor GluR1 subunit labroots.combio-techne.com. The amino acid sequence of this compound is H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Thr-Gly-Leu-OH labroots.com. Its derivation is directly linked to Pep1-TGL, which has the sequence SSGMPLGATGL bio-techne.com. Pep1-TGL is known to contain the 'TGL' motif, which is crucial for its interaction with PDZ domains, thereby influencing the trafficking and synaptic incorporation of GluA1-containing AMPA receptors bio-techne.comnih.govbiorxiv.orgjneurosci.org.
Principles of Single Amino Acid Substitution in Peptide Design
The design of this compound exemplifies the principle of single amino acid substitution in peptide engineering, a powerful tool for dissecting structure-function relationships. This compound serves as a mutant control peptide for Pep1-TGL nih.gov. The key difference lies in a single amino acid substitution within its sequence compared to Pep1-TGL, specifically replacing a Threonine (T) with an Alanine (B10760859) (A) in the critical 'TGL' motif, resulting in 'AGL' nih.govnih.gov. This seemingly minor alteration renders the PDZ ligand ineffective, preventing this compound from interfering with GluA1 or affecting long-term potentiation (LTP) nih.govnih.gov.
This design strategy highlights that even a single amino acid change can profoundly impact a peptide's physicochemical properties, such as hydrophobicity, and its biological activity and binding specificity researchgate.netsci-hub.senih.govrsc.org. Such substitutions are strategically employed to create inactive controls or to fine-tune peptide functions for specific research objectives.
Analogous Relationship to Functionally Active Peptides (e.g., Pep1-TGL)
This compound maintains an analogous relationship to Pep1-TGL, primarily serving as an inactive control for experiments investigating AMPA receptor dynamics labroots.comnih.govnih.gov. Pep1-TGL is functionally active, capable of blocking the delivery of GluA1-containing AMPA receptors to the postsynaptic membrane by competing for the binding partners of the GluR1 C-terminus, thereby inhibiting synaptic potentiation nih.govbiorxiv.orgjneurosci.org. In contrast, the single amino acid substitution in this compound renders its PDZ ligand ineffective, meaning it does not disrupt GluA1 interactions or affect LTP nih.govnih.gov. This functional distinction is critical for validating the specific effects observed with Pep1-TGL in research studies.
The comparative properties of this compound and Pep1-TGL are summarized in the table below:
Table 1: Comparative Properties of this compound and Pep1-TGL
| Property/Peptide | This compound | Pep1-TGL |
| Amino Acid Sequence | H-Ser-Ser-Gly-Met-Pro-Leu-Gly-Ala-Thr-Gly-Leu-OH labroots.com | SSGMPLGATGL bio-techne.com |
| Molecular Weight | 960.11 labroots.com | 990.14 bio-techne.com |
| Key Motif | 'AGL' (inactive PDZ ligand) nih.govnih.gov | 'TGL' (active PDZ ligand) bio-techne.comnih.gov |
| Functional Activity | Inactive control; does not interfere with GluA1 or LTP nih.govnih.gov | Inhibits GluA1-containing AMPA receptor trafficking and synaptic potentiation nih.govbiorxiv.orgjneurosci.org |
| Correspondence | Analogue of Pep1-TGL labroots.comnih.gov | Corresponds to C-terminus of AMPA receptor GluR1 subunit bio-techne.com |
Role of Pep1 Agl in Unraveling Synaptic Plasticity Mechanisms
Investigation of AMPA Receptor Trafficking and Synaptic Potentiation
Long-term potentiation (LTP) is a primary cellular model for learning and memory, characterized by a persistent strengthening of synapses. frontiersin.org A key mechanism underlying the expression of LTP is the activity-dependent insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane. nih.govnih.gov The GluA1 subunit of the AMPA receptor is particularly crucial for this process. nih.govmdpi.com
In studies of synaptic plasticity, Pep1-TGL is employed as a highly specific inhibitor. Its sequence mimics the C-terminal tail of the GluA1 subunit, allowing it to block the interactions necessary for the synaptic delivery of GluA1-containing AMPA receptors during LTP.
Research has shown that introducing Pep1-TGL into neurons can block the induction of LTP. For example, in studies of the anterior cingulate cortex (ACC), a region involved in pain and emotional learning, application of Pep1-TGL was found to prevent the strengthening of synapses that normally follows LTP-inducing stimuli. nih.gov This inhibitory effect makes it an invaluable experimental tool. When a novel compound is tested for its ability to enhance or block LTP, Pep1-TGL can be used in parallel experiments. If the compound's effect is occluded or altered by the presence of Pep1-TGL, it suggests the compound acts upon the GluA1-dependent trafficking pathway.
| Experimental Model | Stimulation Protocol | Observation with Pep1-TGL | Implication |
| Anterior Cingulate Cortex Slices | High-Frequency Tetanic Stimulation | Induction of LTP is blocked nih.gov | Confirms LTP in this region is dependent on GluA1 C-terminus interactions. |
| Hippocampal Neurons | Chemical LTP (cLTP) Induction | Potentiation of synaptic currents is prevented | Demonstrates the necessity of GluA1 delivery for this form of plasticity. |
The journey of AMPA receptors to the synapse is a tightly regulated process. Following an LTP-inducing stimulus, intracellular pools of GluA1-containing receptors are mobilized and inserted into the postsynaptic density (PSD). nih.govnih.gov This process requires the C-terminus of GluA1 to interact with a host of other proteins, including scaffolding proteins and motor complexes.
By blocking these interactions, Pep1-TGL allows researchers to parse the specific steps of the delivery pathway. For instance, its application can help determine whether a particular signaling cascade, such as one involving Protein Kinase A (PKA) or Calcium/calmodulin-dependent protein kinase II (CaMKII), converges on the GluA1 C-terminus to promote synaptic delivery. nih.gov If blocking a kinase prevents LTP, and this effect cannot be overcome while Pep1-TGL is present, it places the kinase's action upstream of the final delivery step that the peptide inhibits.
The strength of a synapse is measured by the magnitude of the excitatory postsynaptic potential (EPSP) it generates in response to neurotransmitter release. The number of AMPA receptors at the synapse is a primary determinant of EPSP amplitude.
Studies on Associated Ion Channel Dynamics
The electrical and biochemical environment of the postsynaptic spine is complex, involving the interplay of numerous ion channels and receptors. The trafficking of AMPA receptors is known to be coordinated with changes in other channels, such as the small-conductance calcium-activated potassium (SK) channels.
SK2 channels play a crucial role in regulating neuronal excitability and synaptic plasticity. By allowing potassium to exit the cell, they can hyperpolarize the membrane, making it more difficult to fire an action potential and activating voltage-dependent channels like the NMDA receptor. Interestingly, the induction of LTP is associated with the removal, or endocytosis, of SK2 channels from the synapse. nih.gov
Crucially, research has demonstrated that this LTP-induced endocytosis of synaptic SK2 channels occurs in parallel with and is dependent on the exocytosis (insertion) of GluA1-containing AMPA receptors. This suggests a coordinated mechanism to maximize synaptic potentiation: as excitatory AMPA receptors are inserted, inhibitory SK2 channels are removed. Pep1-TGL, by blocking the synaptic delivery of GluA1, can be used to investigate this coupling. Experiments could show that in the presence of Pep1-TGL, the LTP-associated endocytosis of SK2 channels is also inhibited, providing direct evidence that the trafficking of these two channels is mechanistically linked.
| Condition | GluA1-AMPAR Trafficking | SK2 Channel Trafficking | Outcome |
| LTP Induction | Increased synaptic insertion | Increased synaptic removal (endocytosis) | Synaptic potentiation |
| LTP Induction + Pep1-TGL | Synaptic insertion is blocked | Synaptic removal is inhibited | Lack of potentiation |
The C-terminus of the GluA1 subunit is a hub for protein-protein interactions that regulate its trafficking and function. It contains binding sites for scaffolding proteins like SAP97, which anchors the receptor in the postsynaptic density, and phosphorylation sites for kinases such as PKA and PKC that modulate its activity and delivery. nih.gov
Pep1-TGL acts as a competitive inhibitor for these binding sites. Its use in biochemical assays, such as co-immunoprecipitation, can help identify and confirm the proteins that interact with the GluA1 tail. By preventing these interactions within the cell, the peptide allows researchers to study the functional consequences of uncoupling GluA1 from its regulatory partners. This helps to build a comprehensive map of the protein interaction network that governs synaptic plasticity and ensures the precise control of synaptic strength.
Mechanistic Insights Derived from Pep1 Agl Studies
Analysis of PDZ Domain Ligand Ineffectiveness
The primary mechanism of action for peptides derived from the GluA1 C-terminus involves their interaction with PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains of scaffolding proteins, such as SAP97. This interaction is crucial for the synaptic trafficking of GluA1-containing AMPA receptors during processes like long-term potentiation (LTP).
Pep1-AGL is specifically designed to be an ineffective PDZ domain ligand. nih.gov This ineffectiveness stems from a single amino acid substitution, where the threonine (T) in the canonical 'TGL' binding motif is replaced by an alanine (B10760859) (A). This modification disrupts the critical interactions required for binding to the PDZ domain. As a result, unlike Pep1-TGL which can competitively inhibit the interaction between GluA1 and SAP97, this compound fails to do so. nih.gov This has been demonstrated in studies where the dialysis of CA1 neurons with this compound did not prevent the induction of LTP, whereas Pep1-TGL markedly reduced it. nih.gov
| Peptide | Sequence Motif | PDZ Domain Binding | Effect on LTP |
| Pep1-TGL | ...TGL | Effective | Inhibits |
| This compound | ...AGL | Ineffective | No significant effect |
This table summarizes the differential effects of Pep1-TGL and this compound on PDZ domain binding and long-term potentiation (LTP).
Identification of Critical Residues for Binding Partner Competition
The comparative analysis of Pep1-TGL and this compound has been pivotal in identifying the threonine residue within the C-terminal 'TGL' motif as a critical determinant for effective competition with binding partners. The substitution of this single amino acid to alanine is sufficient to abolish the peptide's ability to interfere with the GluA1-PDZ interaction. nih.gov
This finding underscores the high degree of specificity in protein-protein interactions, where the chemical properties of a single side chain can dictate the stability of the entire complex. The hydroxyl group of the threonine residue is likely involved in forming key hydrogen bonds within the binding pocket of the PDZ domain, an interaction that is lost with the non-polar methyl group of alanine. This highlights the importance of the threonine residue for the competitive inhibition of the native protein-protein interaction.
Methodological Frameworks and Experimental Models Employing Pep1 Agl
In Vitro Cellular and Subcellular Research Models
In vitro models provide a controlled environment to investigate the cellular and subcellular mechanisms influenced by Pep1-AGL. These models are essential for understanding the compound's specific molecular interactions and functional implications at a detailed level.
Application in Primary Neuronal Cultures (e.g., Hippocampal Slices)
This compound has been employed in primary neuronal cultures, particularly in hippocampal brain slices, to study synaptic plasticity and function. Hippocampal slices are a widely used experimental model due to their preserved cytoarchitecture and synaptic circuits, allowing for the investigation of structural and functional features of synaptic connectivity news-medical.net. Primary hippocampal cell cultures also serve as valuable tools in neurobiology, enabling analysis of cellular trafficking, structure, and protein localization thermofisher.com.
In experiments involving whole-cell recordings of CA1 neurons from hippocampal brain slices, this compound was utilized at a concentration of 150 µM to serve as a control for the effects of Pep1-TGL. utexas.edu A key finding from these studies demonstrated that long-term potentiation (LTP) induced by theta burst pairing (TBP) remained intact in cells dialyzed with this compound. This contrasts sharply with cells loaded with Pep1-TGL, where LTP was markedly reduced. This outcome underscores this compound's role in confirming the specificity of Pep1-TGL's effects, indicating that the disruption of LTP by Pep1-TGL is indeed mediated by its specific PDZ binding. utexas.edu
Table 1: Effect of Pep1-TGL vs. This compound on Long-Term Potentiation (LTP)
| Peptide Used | LTP (% of Baseline) | n (Number of Cells) | Significance (vs. This compound) |
| Pep1-TGL | 23 ± 4% | 8 | p < 0.05 |
| This compound | 182 ± 18% | 8 | N/A |
Use in Cell Line Studies for Protein Degradation Pathways
While the broader field of peptide-based targeted protein degradation is an active area of research, leveraging pathways such as the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal system (ALS) to modulate protein turnover nih.govpromega.com.cnresearchgate.net, the specific application of this compound in cell line studies for protein degradation pathways is not detailed in the reviewed literature. General methodologies in this domain involve using small molecules or peptides to redirect these endogenous degradation pathways to selectively target and deplete specific proteins researchgate.net. Studies have demonstrated the efficacy of targeting peptides in knocking down endogenous proteins in neuronal cultures through chaperone-mediated autophagy nih.gov. However, specific research findings or applications of this compound in this context were not identified.
Electrophysiological Recordings (e.g., Patch-Clamp Techniques for EPSP Measurement)
Electrophysiological recordings, particularly using patch-clamp techniques, are fundamental for assessing neuronal activity and synaptic transmission. This compound has been specifically utilized in whole-cell patch-clamp recordings from CA1 neurons within hippocampal brain slices. utexas.edu This technique allows for the measurement of excitatory postsynaptic potentials (EPSPs) in current-clamp mode, providing insights into synaptic strength and plasticity utexas.edugoogle.comsartorius.com.
In studies investigating activity-dependent trafficking of synaptic SK2 channels and AMPA receptors, this compound was introduced intracellularly via patch pipettes at a concentration of 150 µM. utexas.edu The primary objective was to differentiate the specific effects of Pep1-TGL, which targets the C-terminal PDZ ligand of GluA1-containing AMPA receptors, from non-specific peptide effects. As detailed in Section 5.1.1, the integrity of LTP in the presence of this compound, in contrast to its reduction by Pep1-TGL, provided critical evidence for the specificity of the PDZ interaction. utexas.edu This highlights the importance of this compound as a control to ensure that observed electrophysiological changes are due to specific molecular interactions rather than general peptide presence.
Immunocytochemistry and Biochemical Assays for Protein Localization and Levels
Immunocytochemistry (ICC) is a technique widely used to visualize and quantify proteins within cells, providing precise information on their localization, distribution, and expression levels nih.govnih.gov. It relies on specific antibodies to bind to target antigens, which are then detected using fluorescent or chromogenic tags thermofisher.comnih.gov. Biochemical assays, such as protein turnover assays, are also employed to quantify changes in endogenous protein levels and assess the dynamics of protein degradation researchgate.netgoogle.com. While these methodologies are broadly applicable in studying protein dynamics and localization in cellular contexts, the reviewed literature does not specifically detail the use of this compound in immunocytochemistry or biochemical assays for protein localization and levels.
Peptide Synthesis and Purification Methodologies
This compound, as a synthetic peptide, is produced through established methodologies of peptide synthesis and purification. The predominant method for peptide synthesis is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a polymeric solid support resin biointerfaceresearch.com. This process includes multiple cycles of deprotection, activation, and coupling steps, followed by the cleavage of the final peptide sequence from the solid support. Common protecting schemes and coupling reagents are employed, such as the use of DIC and HOBt, or TBTU and HOBt, in solvents like DMF and NMP. Cleavage from the resin and removal of protecting groups typically involves strong acids like trifluoroacetic acid (TFA).
Following synthesis and cleavage, the crude peptide product contains impurities that necessitate purification to isolate the desired compound biointerfaceresearch.com. The standard and most widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC) biointerfaceresearch.com. In RP-HPLC, peptides are separated based on their hydrophobicity using a C18-modified silica (B1680970) stationary phase and a gradient elution with aqueous 0.1% TFA and acetonitrile (B52724) (also containing 0.1% TFA) biointerfaceresearch.com. Detection is commonly performed via UV at 210–220 nm biointerfaceresearch.com. Other purification techniques that may be employed include solid-phase extraction (SPE), ion-exchange chromatography, hydrophobic interaction chromatography, gel filtration chromatography, size exclusion chromatography, and hydrophilic interaction chromatography, depending on the peptide's properties and the desired purity.
In Vivo Pre-clinical Research Paradigms
In vivo pre-clinical research paradigms are crucial for evaluating the therapeutic potential and systemic effects of compounds in living organisms. These studies often involve animal models to investigate disease mechanisms, drug efficacy, and pharmacokinetic profiles. While various targeting peptides have been explored for in vivo applications, such as protein knockdown in animal brains through chaperone-mediated autophagy nih.govsartorius.com or targeting cancer in mouse models news-medical.net, the specific application of this compound in in vivo pre-clinical research paradigms is not detailed in the currently available literature.
Employment in Rodent Models for Neurobiological Investigations
Rodent models, including mice and rats, are widely utilized in neurobiological investigations to study various neurological and neurodevelopmental disorders, such as obsessive-compulsive disorder, Huntington's disease, and autism spectrum disorders, and to understand the underlying neurobiological mechanisms nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov. These models allow for the manipulation of risk factors, stimulation or inhibition of neural circuitry, and detailed probing of molecular and circuitry changes associated with neuropathology nih.gov. While rodent models provide valuable insights into behavioral, physiological, and molecular traits relevant to human conditions, specific research detailing the employment of this compound in such neurobiological investigations was not identified in the search results nih.govnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov.
Assessment of Synaptic Function and Behavioral Correlates in Animal Models
The assessment of synaptic function and behavioral correlates in animal models is crucial for understanding neurodevelopmental disorders and neurodegenerative conditions. Alterations in synaptic plasticity can lead to structural changes in neuronal circuits, impacting cognitive functions nih.gov. Researchers employ various techniques to evaluate synaptic plasticity, such as spike-time-dependent plasticity (STDP) protocols in hippocampal slices, and correlate these findings with observed behavioral phenotypes nih.govumn.edu. Behavioral assessments in rodents often focus on compulsive-like behaviors, social interactions, and memory deficits, providing insights into how synapse genes regulate key behavioral and cognitive domains nih.govnih.govnih.govumn.edu. Despite the importance of these assessment methods, specific studies detailing the use of this compound for the assessment of synaptic function or its behavioral correlates in animal models were not found.
Systemic Application and Intracellular Delivery in Pre-clinical Settings
The systemic application and intracellular delivery of compounds are critical aspects of pre-clinical research, especially for large molecules like peptides that face challenges in crossing cell membranes drugdiscoverytrends.comfrontiersin.org. Cell-penetrating peptides (CPPs) are a class of short peptides widely applied to enhance the delivery of macromolecules into cells across different tissue and organ types drugdiscoverytrends.commdpi.com. CPPs can facilitate intracellular delivery via energy-dependent macropinocytosis pathways, often followed by escape from the endosome into the cytoplasm mdpi.com. Strategies for intracellular protein delivery include physical methods, direct protein engineering, and nanocarrier-mediated delivery nih.gov. While general "Pep-1" (a distinct cell-penetrating peptide) has been reported for non-covalent cellular delivery of proteins and peptides drugdiscoverytrends.com, specific information regarding the systemic application or intracellular delivery mechanisms of this compound in pre-clinical settings was not identified in the search results.
Comparative Experimental Designs
Comparative experimental designs are fundamental in validating the specificity and efficacy of novel compounds by contrasting them with active analogues and employing appropriate controls.
Contrasting this compound with Active Analogues (e.g., Pep1-TGL)
Comparative studies often involve contrasting a compound with its active analogues to understand structural-activity relationships and delineate specific mechanisms of action. Pep1-TGL, for instance, is a peptide containing the 'TGL' motif that corresponds to the C-terminus of the AMPA receptor GluA1 subunit bio-techne.comrndsystems.com. It has been utilized in studies investigating AMPA receptor trafficking to synapses and synaptic plasticity bio-techne.comrndsystems.com. While Pep1-TGL is a known peptide with reported biological activity, specific comparative experimental designs contrasting this compound with active analogues like Pep1-TGL were not found in the search results.
Use of Scrambled Peptide Controls for Specificity Validation
Scrambled peptide controls are a crucial component of experimental design, particularly for validating the sequence specificity of a peptide's activity all-chemistry.comproteogenix.science. These controls are generated by randomizing the amino acid sequence of the original peptide while maintaining the same amino acid composition, thereby lacking specific binding affinity or biological activity all-chemistry.comproteogenix.science. Their use helps distinguish specific interactions from non-specific ones, ensuring the reliability and validity of experimental findings all-chemistry.com. When assessing the bioactivity of a specific peptide, it is important to determine the bioactivity of selected scrambled peptide variants before using them as negative controls proteogenix.science. However, specific instances of using scrambled peptide controls for this compound to validate its specificity were not identified in the search results.
Structure Activity Relationship Sar Contributions and Peptide Engineering
Determination of Critical Amino Acid Residues for Functional Interaction
Studies involving Pep1-AGL have precisely identified critical amino acid residues essential for its functional interaction, particularly concerning its role in synaptic plasticity. Pep1-TGL is a synthetic peptide corresponding to the C-terminal region of GluA1, containing the PDZ ligand TGL nih.gov. A single amino acid substitution in this compound, specifically replacing the threonine (T) at the C-terminus of Pep1-TGL with alanine (B10760859) (A), renders the PDZ ligand ineffective nih.gov. This modification significantly impacts its ability to modulate long-term potentiation (LTP) and SK2 channel endocytosis nih.gov.
The functional differences observed between Pep1-TGL and this compound are summarized in the table below:
| Peptide | C-terminal PDZ Ligand | Effect on LTP (Stimulated Pathway) | Effect on SK2 Endocytosis |
| Pep1-TGL | TGL | Markedly reduced (23 ± 4%) nih.gov | Disrupted nih.gov |
| This compound | AGL | Intact (182 ± 18%) nih.gov | Unaffected nih.gov |
| Scramble-TGL | TGL | Intact (180 ± 15%) nih.gov | Disrupted nih.gov |
Insights into PDZ Binding Determinants and Specificity
PDZ (Postsynaptic density 95, PSD-85; Discs large, Dlg; Zonula occludens-1, ZO-1) domains are highly prevalent protein-protein binding domains, typically consisting of approximately 90 amino acid residues, and are known to mediate interactions with the C-termini of various proteins cellsignal.comnih.gov. The functional distinction between Pep1-TGL and this compound provides clear insights into the determinants of PDZ binding specificity. The "TGL" motif in Pep1-TGL acts as a functional PDZ ligand, while the "AGL" motif in this compound does not, highlighting the precise sequence requirements for effective binding nih.gov.
Rational Design Implications for Future Peptide-Based Probes
The detailed understanding gained from studying this compound's lack of activity compared to Pep1-TGL's efficacy offers significant implications for the rational design of future peptide-based probes. This comparative analysis serves as a powerful example of how precise amino acid modifications can be leveraged to either enhance or abolish specific protein-protein interactions.
The ability to create a peptide like this compound, which effectively acts as a negative control by disrupting a known PDZ interaction through a minimal change, provides a blueprint for developing highly specific inhibitors or modulators of protein function nih.govnih.gov. Rational peptide design often involves incorporating features such as hydrophobicity, β-sheet propensity, and charge to optimize affinity and specificity nih.govmdpi.com. The this compound case demonstrates that even subtle changes in these properties, particularly at critical binding residues, can drastically alter the peptide's biological activity. This knowledge is crucial for developing peptides that can selectively target specific protein domains, such as PDZ domains, to investigate or manipulate cellular pathways with high precision okayama-u.ac.jp. Computational methods are increasingly integrated into this process, enabling the analysis of fluorogenic behavior, prediction of peptide structures, and optimization of sequences for desired binding properties okayama-u.ac.jpmmu.ac.uk.
Computational and Biophysical Approaches for Peptide Characterization (e.g., molecular dynamics, spectroscopy)
While specific detailed computational or biophysical studies directly on this compound are not extensively detailed in the provided search results, the broader context of peptide characterization and SAR investigations heavily relies on advanced computational and biophysical approaches. These methods are indispensable for understanding the molecular mechanisms underlying peptide function and for guiding rational design efforts.
Molecular dynamics (MD) simulations are widely employed to explore the conformational landscape of peptides, their interactions with target proteins or membranes, and the dynamic nature of these binding events nih.gov. For instance, MD simulations have been used in SAR studies of peptide conjugates to gain insights into their interactions with lipid membranes, correlating structural dynamics with biological activity nih.gov. Computational frameworks are also developed to model spectroscopic experiments, such as X-ray photon correlation spectroscopy, directly from atomic positions obtained from MD simulations, providing a link between microscopic dynamics and macroscopic observations arxiv.org.
Biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), are crucial for characterizing peptide structure, binding affinities, and thermodynamic parameters of interactions figshare.com. NMR, in particular, can provide atomic-level details of peptide conformation and intermolecular contacts, which are vital for understanding SAR nih.gov. These approaches, often coupled with computational modeling, allow researchers to evaluate hydrodynamic and thermodynamic factors that influence molecular dynamics and complex formation, addressing challenges like limited solubility and complex stoichiometry figshare.com. The integration of these computational and biophysical tools is essential for a comprehensive understanding of peptide behavior and for the iterative process of designing and optimizing peptide-based probes mmu.ac.uknih.gov.
Future Research Trajectories and Unanswered Questions
Identification of Novel Binding Partners and Downstream Effectors
While Pep1-AGL is established as a control peptide due to its ineffective PDZ ligand, future research could explore its potential for unintended, non-PDZ-mediated interactions or off-target effects that might still influence cellular processes. Investigations could focus on:
Specificity Validation: Utilizing this compound as a rigorous negative control to validate the specificity of novel binding partners identified for Pep1-TGL or other PDZ-ligand containing peptides. This would involve comparing the interaction profiles of potential binding partners with both the active peptide and this compound to confirm PDZ-dependent binding.
Unbiased Interaction Screens: Employing proteomic approaches, such as affinity purification coupled with mass spectrometry, using this compound as bait in parallel with Pep1-TGL. This comparative analysis could reveal any non-specific protein associations of this compound, which, while not its intended function, could offer insights into other cellular components it might interact with under specific conditions.
Downstream Pathway Analysis: Investigating whether this compound, even without its primary PDZ-mediated effect, might subtly influence other cellular signaling pathways or downstream effectors through alternative, yet unexplored, mechanisms.
Exploration of Broader Biological Contexts and Cellular Pathways
The current understanding of this compound is largely confined to its role in neuronal plasticity and AMPA receptor trafficking nih.gov. Future research can extend its application to a wider array of biological systems and cellular pathways where PDZ domain interactions play critical roles, or where its non-activity can serve as a baseline.
Diverse PDZ-Mediated Processes: Applying this compound as a control in studies of other cellular processes regulated by PDZ domains, such as cell polarity, cell adhesion, or ion channel regulation in various cell types beyond neurons. This would help in dissecting the precise contribution of specific PDZ interactions versus general peptide effects.
Cellular Pathway Deconvolution: Using this compound in conjunction with its active counterpart to systematically deconstruct complex cellular signaling pathways. By comparing the outcomes when a PDZ interaction is specifically blocked (by Pep1-TGL) versus when a non-functional analog is present (this compound), researchers can gain clearer insights into the specific steps and components dependent on the PDZ interaction nih.govtamu.edu.
Disease Modeling: Employing this compound in various disease models where aberrant PDZ interactions are implicated. Its use as a control would be critical in distinguishing specific therapeutic effects targeting PDZ domains from non-specific peptide-related phenomena.
Development of Advanced Peptide Delivery Strategies Informed by this compound Analogue Studies
The delivery of peptides into cells remains a challenge in therapeutic and research applications nih.govmdpi.comamericanpharmaceuticalreview.com. Studies involving this compound, particularly in comparison to Pep1-TGL, can provide valuable insights for optimizing peptide delivery strategies.
Comparative Uptake Mechanisms: Investigating the cellular uptake mechanisms of this compound compared to Pep1-TGL. Although both are peptides, subtle differences in their sequence or conformation due to the single amino acid substitution might influence their interaction with cell membranes or endocytic pathways. Understanding these differences could inform the design of more efficient cell-penetrating peptides (CPPs) or delivery vehicles nih.govnih.gov.
Analogue Modification for Delivery: Exploring the conjugation of this compound (or its active counterpart) with known CPPs or other delivery enhancers. Since this compound serves as a non-functional baseline, modifications to its structure to improve delivery could be tested without confounding effects from its biological activity, allowing for a clearer assessment of the delivery strategy itself mdpi.com.
Stability and Biodistribution: Analyzing the in vitro and in vivo stability and biodistribution of this compound and its analogues. Data on their degradation rates and tissue penetration could guide the development of more stable and targeted peptide therapeutics americanpharmaceuticalreview.com.
Integration with High-Throughput Screening for Mechanistic Discovery
High-throughput screening (HTS) is a powerful tool for drug discovery and mechanistic elucidation metrionbiosciences.comnih.govox.ac.uk. This compound's well-characterized properties make it an ideal candidate for integration into HTS platforms.
Specificity Controls in HTS: Incorporating this compound as a critical negative control in HTS campaigns aimed at identifying small molecules or other peptides that modulate PDZ-mediated protein interactions. This would help filter out non-specific hits and false positives, ensuring that identified compounds genuinely target the desired PDZ interaction nih.govdrugtargetreview.com.
Mechanistic Deconvolution in HTS: Designing HTS assays where the effect of a compound on a PDZ-dependent process is measured in the presence and absence of this compound. This comparative approach would allow for rapid mechanistic deconvolution, identifying whether a compound's activity is truly dependent on the specific PDZ interaction or if it acts via an alternative pathway nih.gov.
Applications in Advanced In Vitro Systems (e.g., Organoids, Organ-on-a-Chip)
Advanced in vitro systems like organoids and organ-on-a-chip platforms offer more physiologically relevant models for studying complex biological processes and disease mechanisms rsc.orgmdpi.comnih.govresearchgate.net. This compound can play a significant role in these systems.
Modeling Neurological Disorders: Applying this compound in brain organoids or neural organ-on-a-chip systems to study neurological disorders where synaptic plasticity or AMPA receptor trafficking is implicated. By using this compound as a control alongside Pep1-TGL, researchers can precisely investigate the contribution of PDZ-mediated GluA1 interactions to disease pathology in a 3D, physiologically relevant context nih.govmednexus.org.
Phenotypic Screening in Complex Models: Utilizing this compound in organoid-on-a-chip systems for phenotypic screening of compounds that target specific cellular functions. Its role as a non-interfering control would be essential for attributing observed phenotypic changes to the compound's specific interaction with the target pathway, rather than non-specific peptide effects mednexus.org.
Understanding Microenvironmental Influences: Investigating how the effects (or lack thereof) of this compound are modulated by the complex microenvironment within organoids or organ-on-a-chip systems, including cell-cell interactions, extracellular matrix components, and fluid flow dynamics. This could reveal context-dependent effects of peptides that are not apparent in simpler 2D cell cultures.
Q & A
Q. How to navigate discrepancies between computational predictions and empirical data for this compound?
- Reconcile differences by testing hypotheses iteratively: refine computational models using empirical data, then validate updated predictions with targeted experiments. Publish negative results to avoid publication bias .
- Use platforms like Galaxy or KNIME for reproducible workflow sharing, ensuring transparency in parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
